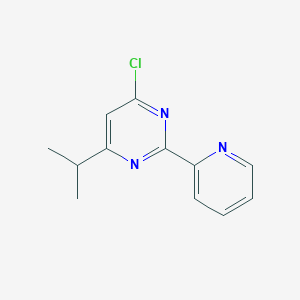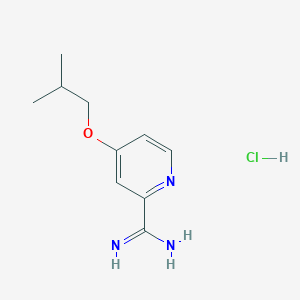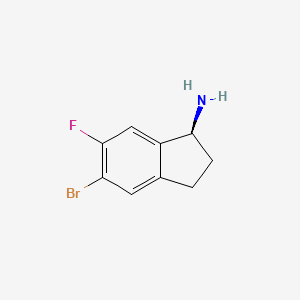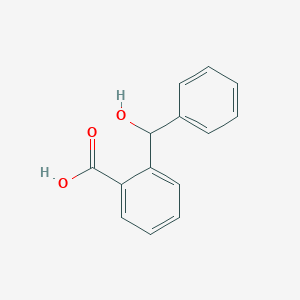
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is a chemical compound with the molecular formula C11H11ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is of interest due to its unique structure, which includes a chlorine atom and a cyclohexene ring attached to the purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine typically involves the reaction of 6-chloropurine with cyclohex-2-en-1-yl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyclohexene ring or the purine core.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Wissenschaftliche Forschungsanwendungen
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclohexene ring can influence the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloropurine: A simpler derivative of purine with a chlorine atom at the 6-position.
9-(cyclohex-2-en-1-yl)-9H-purine: Similar to the compound but without the chlorine atom.
Uniqueness
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is unique due to the presence of both the chlorine atom and the cyclohexene ring. This combination can result in distinct chemical properties and biological activities compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
91066-65-8 |
|---|---|
Molekularformel |
C11H11ClN4 |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
6-chloro-9-cyclohex-2-en-1-ylpurine |
InChI |
InChI=1S/C11H11ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2 |
InChI-Schlüssel |
XUWXXYRPSCHFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)N2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)







![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)


![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)

